N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide
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Overview
Description
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is a synthetic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopentyl group, and an oxalamide moiety, making it a unique structure with interesting chemical properties.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that the piperazine moiety, which is a part of this compound, is involved in various biological activities . The interaction of this compound with its targets and the resulting changes would depend on the specific biological or pharmaceutical activity it is involved in.
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological and pharmaceutical activities . The downstream effects would depend on the specific activity and the biochemical pathways involved.
Result of Action
Given the wide range of biological and pharmaceutical activities of piperazine derivatives , it can be inferred that the effects would be diverse and depend on the specific activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the piperidine derivative.
Formation of the Oxalamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the oxalamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or oxalamide derivatives.
Scientific Research Applications
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-cyclohexylpiperidin-4-yl)methyl)-N2-isopropyloxalamide
- N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-ethyloxalamide
Uniqueness
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is unique due to its specific combination of a cyclopentyl group, piperidine ring, and oxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12(2)18-16(21)15(20)17-11-13-7-9-19(10-8-13)14-5-3-4-6-14/h12-14H,3-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWXPARFARECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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